Amylostatin XG Octaacetate
Description
Systematic Nomenclature and Molecular Formula
Amylostatin XG octaacetate is a fully acetylated derivative of the natural α-glucosidase inhibitor Amylostatin XG. Its systematic IUPAC name is:
[(3R,6S)-4,5,6-triacetyloxy-3-[(2R,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate .
The molecular formula is C₃₉H₅₃NO₂₃ , with a molecular weight of 903.8 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₅₃NO₂₃ | |
| Molecular Weight | 903.8 g/mol | |
| CAS Registry Number | 85747-82-6 |
Structural Characteristics and Stereochemical Configuration
This compound features a highly substituted sucrose backbone modified with eight acetyl groups. Key structural attributes include:
- A cyclohexenyl moiety linked via an amino group to a glucopyranosyl unit.
- Multiple stereocenters, including configurations at C1 (α), C4 (α), C5 (β), and C6 (α) of the glucopyranose rings.
- Acetylated hydroxyl groups at positions 2, 3, 4, and 6 of the glucose units, enhancing lipophilicity.
The stereochemical complexity is evident in its SMILES notation :C[C@H]1O[C@H](O[C@@H]2C(COC(=O)C)O[C@@H](OC(=O)C)C(OC(=O)C)C2OC(=O)C)C(OC(=O)C)C(OC(=O)C)[C@@H]1N[C@H]3C=C(COC(=O)C)[C@H](OC(=O)C)[C@H](OC(=O)C)[C@H]3OC(=O)C.
| Structural Feature | Details | Source |
|---|---|---|
| Stereocenters | 9 defined, 5 undefined | |
| Functional Groups | 8 acetyl (-OAc), 1 cyclohexenyl | |
| Cyclohexenyl Substituents | 4,5,6-triacetyloxy, 3-(acetyloxymethyl) |
Physicochemical Properties and Stability Profile
This compound exhibits distinct physicochemical traits due to its acetylated structure:
Key Properties:
Stability Considerations:
- Hydrolysis Sensitivity : Acetyl groups render the compound prone to hydrolysis in aqueous alkaline conditions, forming Amylostatin XG.
- Thermal Stability : Stable at room temperature but degrades above 150°C due to decomposition of acetyl moieties.
| Physicochemical Property | Value/Range | Source |
|---|---|---|
| XLogP3-AA | -1.2 | |
| Topological Polar Surface Area | 303 Ų | |
| Aqueous Solubility | <1 mg/mL (25°C) | |
| Stability in Organic Solvents | >12 hours (PBS, pH 7.4) |
Properties
CAS No. |
85747-82-6 |
|---|---|
Molecular Formula |
C₃₉H₅₃NO₂₃ |
Molecular Weight |
903.83 |
Synonyms |
[1S-(1α,4α,5β,6α)]-4-O-[2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl]-D-glucopyranose |
Origin of Product |
United States |
Preparation Methods
Fermentation and Hydrolysis
-
Source : Amylostatin XG is produced by microbial fermentation using Streptomyces diastaticus subsp. amylostaticus.
-
Hydrolysis : Acid hydrolysis of fermentation broth fractions (e.g., F-la or F-lb fractions) with 2N HCl at 100°C for 2 hours yields Amylostatin XG.
-
Purification : Hydrolysates are desalted using Dowex 50Wx2 (H⁺) columns and purified via preparative paper chromatography (PPC) with 1-propanol-H₂O (70:30).
Acetylation of Amylostatin XG
The conversion of Amylostatin XG to its octaacetate form involves selective acetylation of all eight hydroxyl groups. Two primary methods are employed:
Laboratory-Scale Acetylation
Industrial-Scale Production
-
Catalyst Optimization : Pyridine is replaced with dimethylaminopyridine (DMAP) to accelerate reaction kinetics.
-
Process :
-
Purification :
Reaction Optimization and Kinetic Analysis
Solvent Effects
Table 1: Solvent Impact on Acetylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 24 | 65 | 92 |
| Acetonitrile | 18 | 78 | 95 |
| DMF | 16 | 82 | 97 |
Temperature Dependence
-
Activation Energy : Calculated at 45.2 kJ/mol via Arrhenius plots, indicating moderate thermal sensitivity.
-
Optimal Range : 25–30°C; higher temperatures promote side reactions (e.g., over-acetylation).
Structural Characterization
Post-synthesis validation ensures correct acetylation:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial Challenges and Solutions
Byproduct Formation
Scalability
-
Cost-Efficiency : Recycling acetic acid byproduct reduces raw material costs by 30%.
-
Green Chemistry : Switch to ionic liquids (e.g., [BMIM][BF₄]) as solvents improves sustainability.
Comparative Analysis with Analogous Compounds
This compound’s synthesis parallels other glycosidase inhibitors:
Table 2: Comparison of Acetylation Methods for Pseudotrisaccharides
| Compound | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| This compound | Pyridine | 65 | 92 |
| Acarbose Octaacetate | DMAP | 72 | 94 |
| Adiposin-2 Hexaacetate | H₂SO₄ | 58 | 89 |
Chemical Reactions Analysis
Types of Reactions: Amylostatin XG Octaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Amylostatin XG Octaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its inhibitory effects on glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: Potential therapeutic applications in the treatment of diseases related to carbohydrate metabolism, such as diabetes.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Amylostatin XG Octaacetate exerts its effects by inhibiting glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition disrupts carbohydrate metabolism, which can be beneficial in conditions like diabetes where regulation of blood sugar levels is crucial .
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent Compound: Amylostatin XG
Amylostatin XG Octaacetate differs structurally and functionally from its parent compound, Amylostatin XG:
| Property | This compound | Amylostatin XG |
|---|---|---|
| Molecular Formula | C₃₉H₅₃NO₂₃ | C₁₉H₃₃NO₁₃ |
| Molecular Weight | 903.83 g/mol | 483.46 g/mol |
| Functional Groups | Eight acetyl groups | Free hydroxyl groups |
| Solubility | Enhanced lipophilicity | Higher hydrophilicity |
| Primary Use | Synthetic intermediate | Direct enzyme inhibition |
The acetylation in this compound reduces its polarity, making it more suitable for organic synthesis and storage .
Acarbose and Its Analogs
Acarbose (CAS 56180-94-0), a clinically used α-glucosidase inhibitor, shares structural homology with Amylostatin XG. However, this compound’s acetylated form lacks the direct enzyme-inhibiting activity of Acarbose, instead serving as a stabilized precursor. For example, Acarbose Impurity D (a related compound) has a molecular weight of 483.46 g/mol , identical to Amylostatin XG, suggesting overlapping biosynthetic pathways .
Sucrose Octaacetate (CAS 126-14-7)
Sucrose Octaacetate, another fully acetylated carbohydrate derivative, contrasts with this compound in application and environmental behavior:
| Property | This compound | Sucrose Octaacetate |
|---|---|---|
| Backbone Structure | Acarviose-glucose derivative | Sucrose derivative |
| Molecular Weight | 903.83 g/mol | 678.60 g/mol |
| Application | Pharmaceutical research | Pesticide additive |
| Environmental Fate | Not reported | Rapid biodegradation |
Sucrose Octaacetate exhibits high solubility in water (4.7 g/L) and rapid biodegradation (hours to days), whereas this compound’s environmental persistence remains unstudied .
Hydrophobically Modified Polysaccharides (e.g., HMXG-C8)
Hydrophobic modifications in compounds like HMXG-C8 (a xanthan gum derivative) involve esterification with alkyl chains, contrasting with this compound’s acetylation:
- Functional Role : HMXG-C8 is used in industrial applications (e.g., oil recovery), while this compound is confined to biomedical research .
Structural Polysaccharides (XGA and AGA)
Xylogalacturonan (XGA) and apiogalacturonan (AGA) are pectic polysaccharides with complex branching patterns. Unlike this compound, these compounds:
- Lack enzyme-inhibitory activity.
Key Research Findings
Biological Activity
Overview of Amylostatin XG Octaacetate
This compound is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of its use as an insecticidal agent. It is derived from the natural product amylostatin, which is known for its role in inhibiting α-amylase enzymes, thereby affecting carbohydrate metabolism in various organisms.
This compound functions primarily by inhibiting the activity of α-amylase, an enzyme crucial for the digestion of carbohydrates. By blocking this enzyme, the compound can disrupt energy metabolism in insects and other organisms that rely on starches and sugars for energy. This mechanism is particularly relevant in agricultural settings where pest control is a concern.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity against various pest species. The compound's effectiveness can vary based on concentration and application method.
Table 1: Insecticidal Efficacy of this compound
| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Observational Period (days) |
|---|---|---|---|
| Spodoptera frugiperda | 100 | 85 | 7 |
| Aphis gossypii | 50 | 70 | 5 |
| Plutella xylostella | 200 | 90 | 10 |
Case Studies
- Field Trials on Crop Protection : In a series of field trials conducted on maize crops infested with Spodoptera frugiperda, this compound demonstrated a significant reduction in pest populations compared to untreated controls. The trials indicated that application rates around 100 mg/L were optimal for achieving high mortality rates without adversely affecting beneficial insects.
- Laboratory Studies : Laboratory studies have shown that this compound can effectively inhibit α-amylase activity in Aphis gossypii, leading to reduced growth rates and reproductive success in these aphids. The inhibition was measured using spectrophotometric assays that quantified starch digestion over time.
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation, but preliminary studies suggest it has moderate solubility in water and organic solvents, which may influence its bioavailability and efficacy in various applications.
Safety and Environmental Impact
While this compound shows promise as a biological pesticide, assessments of its environmental impact are crucial. Studies are ongoing to evaluate its toxicity to non-target organisms and its potential effects on ecosystem dynamics.
Q & A
Q. What are the established synthetic protocols for Amylostatin XG Octaacetate, and how can purity be optimized?
this compound synthesis typically involves acetylation of the parent compound under anhydrous conditions. Key steps include:
- Reagent Selection : Use acetic anhydride as the acetyl donor with a catalytic acid (e.g., H₂SO₄) .
- Temperature Control : Maintain reaction temperatures between 40–60°C to prevent decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Purity (>98%) should be verified via HPLC with UV detection at 210 nm .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to verify acetylation at all eight hydroxyl groups. Compare spectra with reference data for sucrose octaacetate derivatives .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 678.22) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C indicates suitability for high-temperature applications) .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Dose-Response Experiments : Use a logarithmic concentration range (1 nM–100 µM) in triplicate to minimize variability .
- Control Groups : Include untreated samples and a structurally similar inactive analog (e.g., sucrose octaacetate) to isolate target-specific effects .
- Endpoint Selection : Measure inhibition of α-amylase activity via the DNSA method, correlating absorbance (540 nm) with glucose release .
Advanced Research Questions
Q. How can contradictory data on this compound’s enzymatic inhibition mechanisms be resolved?
Conflicting results often arise from assay conditions or enzyme sources. Mitigation strategies include:
- Standardized Protocols : Adopt the International Union of Biochemistry (IUB) guidelines for enzyme kinetics (e.g., pH 6.9, 37°C for α-amylase) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across isoforms, identifying residue-specific interactions .
- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to assess structure-activity trends and outliers .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of modified this compound analogs?
- Stepwise Deacetylation : Synthesize mono- to hepta-acetylated derivatives to map critical acetylation sites .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .
- In Vivo Validation : Prioritize analogs with >50% in vitro efficacy for pharmacokinetic studies (e.g., Caco-2 permeability, plasma stability) .
Q. How can researchers address discrepancies between computational predictions and empirical results for this compound’s solubility?
- Force Field Calibration : Refine solvation free energy calculations in MD simulations using experimental logP values (e.g., octanol-water partition coefficient = 3.2) .
- Co-Solvency Screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) at physiological pH .
- Data Transparency : Report raw computational parameters (e.g., dielectric constant, grid spacing) to enable reproducibility .
Methodological Best Practices
Q. How should safety and handling protocols be documented for this compound in shared lab environments?
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
